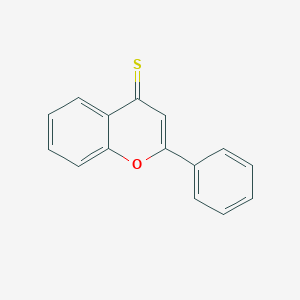
2-phenyl-4h-chromene-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4h-chromene-4-thione is an organic compound belonging to the class of benzopyrans Benzopyrans are polycyclic compounds that consist of a benzene ring fused to a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4h-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione compound. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
化学反応の分析
Types of Reactions
2-phenyl-4h-chromene-4-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Medicinal Chemistry
2-Phenyl-4H-chromene-4-thione has garnered attention for its potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells by interacting with specific cellular targets and inhibiting critical enzymes involved in cancer cell survival.
Case Study:
A recent study demonstrated that derivatives of this compound exhibited anti-proliferative activity against breast cancer cell lines (MCF7), highlighting its therapeutic potential .
Material Science
This compound is also utilized in the development of novel materials with unique optical and electronic properties. Its structural characteristics allow for modifications that can enhance the performance of materials used in electronics and photonics.
Example Applications:
- Development of fluorescent dyes for imaging applications.
- Creation of materials for organic light-emitting diodes (OLEDs).
Biological Studies
The interactions of this compound with various biological targets are under investigation to elucidate its mechanisms of action. Studies have focused on its role in generating reactive oxygen species (ROS), which can lead to increased apoptosis in tumor cells .
作用機序
The mechanism of action of 2-phenyl-4h-chromene-4-thione involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to inhibit specific enzymes and disrupt cellular pathways that are crucial for cancer cell survival . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
類似化合物との比較
Similar Compounds
2-Phenyl-1-benzopyran-4-one: This compound is structurally similar but lacks the thione group.
2-Phenyl-1-benzopyran-4(4H)-one: Another related compound with a ketone group instead of a thione.
Uniqueness
2-phenyl-4h-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and contributes to the compound’s potential as a therapeutic agent.
特性
CAS番号 |
5465-04-3 |
|---|---|
分子式 |
C15H10OS |
分子量 |
238.31 g/mol |
IUPAC名 |
2-phenylchromene-4-thione |
InChI |
InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H |
InChIキー |
BWAGQNPYTNMEJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
Key on ui other cas no. |
5465-04-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















